What are the chemical properties of N-(2-aminophenyl)-N-cyclohexylamine?
What are the chemical properties of N-(2-aminophenyl)-N-cyclohexylamine?
An In-depth Examination of the Chemical and Physicochemical Properties of a Key Synthetic Intermediate
Abstract
N-(2-aminophenyl)-N-cyclohexylamine, also known as N1-cyclohexylbenzene-1,2-diamine, is a vicinal diamine that serves as a significant building block in organic synthesis. Its structural features, particularly the presence of both an aliphatic and an aromatic amine group, make it a versatile precursor for the development of complex molecules. This technical guide provides a comprehensive overview of its chemical properties, including physicochemical data, reactivity, and stability. It also outlines general experimental protocols for the characterization of such compounds and discusses its primary application as an intermediate in the synthesis of potent c-Met kinase inhibitors, which are of high interest in oncological drug development.
Introduction
N-(2-aminophenyl)-N-cyclohexylamine (CAS No. 74628-31-2) is a member of the arylcyclohexylamine class of organic compounds.[1] The molecule consists of a benzene-1,2-diamine core where one of the amino groups is substituted with a cyclohexyl ring.[2] This "vicinal diamine" motif is a crucial structural feature, making the compound a valuable precursor in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.[3] A significant application of this compound is its role as a key intermediate in the preparation of potent inhibitors for the c-Met kinase receptor, a well-established target in cancer therapy.[3][4] Abnormal c-Met signaling can drive tumor growth and metastasis in various cancers, making the development of small-molecule inhibitors a critical area of research.[3]
Physicochemical Properties
The fundamental physicochemical properties of N-(2-aminophenyl)-N-cyclohexylamine are summarized in the table below. These properties are essential for its handling, storage, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 74628-31-2 | [2] |
| Molecular Formula | C₁₂H₁₈N₂ | [2] |
| Molecular Weight | 190.28 g/mol | [2] |
| Melting Point | 51 °C | [4] |
| Boiling Point | 171-180 °C (at 8-9 Torr) | [4] |
| Density (Predicted) | 1.095 ± 0.06 g/cm³ | [4] |
| pKa (Predicted) | 5.50 ± 0.10 | [4] |
| Exact Mass | 190.14700 g/mol | [5][6] |
| InChI Key | YQACKMXMLJSWFM-UHFFFAOYSA-N | [5][6] |
Spectral Data
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¹H NMR & ¹³C NMR: The nuclear magnetic resonance spectra would be expected to show signals corresponding to the protons and carbons of the cyclohexyl ring and the substituted benzene ring.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecule's exact mass (190.14700 g/mol ).[6]
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Infrared (IR) Spectroscopy: The IR spectrum would be characterized by absorption bands typical for N-H stretching of primary and secondary amines, C-H stretching for aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Reactivity and Stability
4.1. Reactivity
The reactivity of N-(2-aminophenyl)-N-cyclohexylamine is dictated by the two amine groups.
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Nucleophilicity: Both the primary aromatic amine and the secondary aliphatic amine are nucleophilic and can participate in reactions such as alkylation, acylation, and condensation.
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Basicity: Like other amines, it is a weak base.[7] The aliphatic amine is generally more basic than the aromatic amine.
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Oxidation: The amine groups can be susceptible to oxidation.
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Condensation Reactions: The 1,2-diamine arrangement allows for cyclocondensation reactions with dicarbonyl compounds to form heterocyclic structures, such as quinoxalines.[3][8]
4.2. Stability and Storage
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Storage Conditions: The compound should be stored in a cool, dry, and well-ventilated place in a tightly sealed container.[4][9] It may be light-sensitive.[10]
-
Incompatible Materials: It is incompatible with strong oxidizing agents and strong acids.[11][12]
-
Hazardous Decomposition: Under fire conditions, hazardous decomposition products can include nitrogen oxides (NOx), carbon monoxide (CO), and carbon dioxide (CO₂).[11]
Experimental Protocols
Detailed experimental protocols for this specific compound are proprietary or not widely published. However, the following section describes general methodologies used for the characterization and synthesis of similar aromatic amines.
5.1. General Synthesis Pathway: Reductive Amination
A common method for synthesizing secondary amines like N-(2-aminophenyl)-N-cyclohexylamine is through reductive amination. This process involves the reaction of an amine with a ketone or aldehyde.
Caption: General workflow for the synthesis of N-(2-aminophenyl)-N-cyclohexylamine.
Methodology:
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Reductive Amination: o-Nitroaniline is reacted with cyclohexanone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form the intermediate, N-cyclohexyl-2-nitroaniline.
-
Nitro Group Reduction: The nitro group of the intermediate is then reduced to a primary amine. This can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) or by using a reducing agent like tin(II) chloride (SnCl₂).[13]
-
Purification: The final product is purified using standard laboratory techniques, such as column chromatography or recrystallization, to achieve the desired purity (e.g., >95%).[14]
5.2. Characterization Workflow
The identity and purity of the synthesized compound are confirmed through a series of analytical techniques.
Caption: Standard experimental workflow for compound characterization.
Methodology:
-
Melting Point Determination: The melting point is measured using a calibrated melting point apparatus. A sharp melting range close to the literature value (51 °C) indicates high purity.[4]
-
Chromatography: Thin-Layer Chromatography (TLC) is used to assess the purity of the sample and monitor the progress of reactions.
-
Spectroscopy: A combination of NMR, MS, and IR spectroscopy is used to confirm the chemical structure of the final compound, as detailed in Section 3.
Biological Significance and Applications
The primary significance of N-(2-aminophenyl)-N-cyclohexylamine in the context of drug development is its use as a scaffold for c-Met kinase inhibitors.[3][4] The c-Met signaling pathway is a critical regulator of cell growth, motility, and invasion. Its dysregulation is implicated in numerous cancers.
Caption: Role as a precursor for inhibitors of the c-Met signaling pathway.
Molecules synthesized from N-(2-aminophenyl)-N-cyclohexylamine are designed to fit into the ATP-binding pocket of the c-Met kinase domain, preventing its activation and blocking the downstream signaling cascade that promotes cancer progression.[3]
Safety and Handling
Proper safety precautions are essential when handling N-(2-aminophenyl)-N-cyclohexylamine.
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-resistant gloves, and safety glasses with side-shields.[9][11]
-
Ventilation: Use in a well-ventilated area or with appropriate exhaust ventilation to avoid inhalation of dust or vapors.[9][10]
-
First Aid:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[9][12]
-
Skin Contact: Wash off with soap and plenty of water.[9][12]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[9][12]
-
Ingestion: Rinse mouth with water. Do not induce vomiting.[9][12]
-
-
Disposal: Dispose of the material at a licensed chemical destruction plant. Do not allow it to enter drains or the environment.[9][11]
Conclusion
N-(2-aminophenyl)-N-cyclohexylamine is a compound of significant interest due to its role as a versatile intermediate in organic synthesis. Its defined physicochemical properties and predictable reactivity make it a reliable building block for more complex molecules. The most notable application for researchers and drug development professionals is its use in constructing novel c-Met kinase inhibitors, highlighting its importance in the ongoing search for advanced cancer therapeutics. Adherence to proper handling and safety protocols is crucial for its use in a laboratory setting.
References
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- 4. N-(2-AMINOPHENYL)-N-CYCLOHEXYLAMINE CAS#: 74628-31-2 [amp.chemicalbook.com]
- 5. N1-Cyclohexylbenzene-1,2-diamine,74628-31-2-Chemicalbridge-Chemicalbridge [chemicalbridge.co.uk]
- 6. spectrabase.com [spectrabase.com]
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Figure 1: Chemical structure of N-(2-aminophenyl)-N-cyclohexylamine
